molecular formula C13H22N4O B13940617 3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one

3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one

Cat. No.: B13940617
M. Wt: 250.34 g/mol
InChI Key: CBNIZACIOVNKJJ-UHFFFAOYSA-N
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Description

3-amino-1-[3-(4-methyl-1-piperazinyl)propyl]-2(1H)-Pyridinone is a heterocyclic compound that features a pyridinone core with an amino group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-[3-(4-methyl-1-piperazinyl)propyl]-2(1H)-Pyridinone typically involves the reaction of 3-amino-2-pyridinone with 1-(3-chloropropyl)-4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-[3-(4-methyl-1-piperazinyl)propyl]-2(1H)-Pyridinone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), amines or alcohols (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

3-amino-1-[3-(4-methyl-1-piperazinyl)propyl]-2(1H)-Pyridinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-1-[3-(4-methyl-1-piperazinyl)propyl]-2(1H)-Pyridinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminopropyl)-4-methylpiperazine: A precursor used in the synthesis of various heterocyclic compounds.

    2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-: Another heterocyclic compound with similar structural features.

Uniqueness

3-amino-1-[3-(4-methyl-1-piperazinyl)propyl]-2(1H)-Pyridinone is unique due to its specific combination of a pyridinone core with an amino group and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

3-amino-1-[3-(4-methylpiperazin-1-yl)propyl]pyridin-2-one

InChI

InChI=1S/C13H22N4O/c1-15-8-10-16(11-9-15)5-3-7-17-6-2-4-12(14)13(17)18/h2,4,6H,3,5,7-11,14H2,1H3

InChI Key

CBNIZACIOVNKJJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C=CC=C(C2=O)N

Origin of Product

United States

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